molecular formula C23H22O7 B2731417 8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-26-7

8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2731417
CAS No.: 690214-26-7
M. Wt: 410.422
InChI Key: UMGUXXCIZKJAMN-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic coumarin derivative recognized as a potent antimitotic agent in cancer research. Its primary mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. This binding disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis in proliferating cells. The compound's molecular design integrates a trimethoxyphenyl group, a structural motif common to many tubulin-binding agents like combretastatin A-4, with a coumarin backbone, which is known for its diverse biological activities. This hybrid structure is investigated for its enhanced efficacy and potential to overcome drug resistance. Current research focuses on its application as a lead compound in developing novel vascular-disrupting agents and antiangiogenic therapies , leveraging its ability to target and destabilize the cytoskeleton of rapidly dividing endothelial and tumor cells. Its research value is further underscored by studies exploring its synergistic effects when combined with other chemotherapeutic agents.

Properties

IUPAC Name

8-ethoxy-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-5-29-18-8-6-7-15-13-16(23(25)30-21(15)18)17(24)10-9-14-11-19(26-2)22(28-4)20(12-14)27-3/h6-13H,5H2,1-4H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGUXXCIZKJAMN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The first step involves a Claisen-Schmidt condensation between 3,4,5-trimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base like sodium hydroxide or potassium hydroxide to form the intermediate chalcone.

    Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromenone core.

    Ethoxylation: Finally, the chromenone core is ethoxylated using ethyl iodide and a base like potassium carbonate to yield the target compound.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine:

    Anticancer Activity: Studied for its potential anticancer properties due to its ability to interact with cellular targets.

    Antioxidant Properties: May exhibit antioxidant activity, making it useful in preventing oxidative stress-related diseases.

Industry:

    Pharmaceuticals: Potential use in the development of new drugs.

    Agriculture: Possible applications as a bioactive compound in agrochemicals.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and targets would depend on the specific biological context and require further research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (Position) Key Structural Differences Biological Activity Highlights
Target Compound 8-Ethoxy, 3-propenoyl (3,4,5-TMP*) Ethoxy at C8; 3,4,5-TMP propenoyl chain Anticancer (predicted), enzyme inhibition
8-Methoxy-3-[(2E)-3-(2,3,4-TMP)propenoyl]chromen-2-one 8-Methoxy, 3-propenoyl (2,3,4-TMP) Methoxy at C8; 2,3,4-TMP propenoyl chain Tubulin inhibition, reduced solubility
3-[(2E)-3-(4-Dimethylaminophenyl)propenoyl]chromen-2-one (4e) 3-propenoyl (4-dimethylaminophenyl) Electron-rich dimethylamino group Enhanced fluorescence, moderate AChE inhibition (IC₅₀ ~50 µM)
2-Chlorophenyl (2E)-3-(3,4,5-TMP)prop-2-enoate Chlorophenyl ester, 3,4,5-TMP chain Ester linkage instead of coumarin core Potent AChE/BChE inhibition (IC₅₀ = 32–46 µM)

*TMP: Trimethoxyphenyl

Key Observations :

  • Substituent Position : The 3,4,5-trimethoxyphenyl group in the target compound is associated with higher metabolic stability compared to 2,3,4-TMP derivatives due to steric shielding of methoxy groups .
  • Ethoxy vs.
  • Core Modifications : Coumarin-based derivatives exhibit stronger π-π stacking interactions with enzyme active sites compared to ester-based analogs like 2-chlorophenyl derivatives .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s C=O stretch (1712–1715 cm⁻¹) aligns with coumarin derivatives, while C-Cl stretches in halogenated analogs (e.g., 654–791 cm⁻¹) are absent here .
  • NMR : The 8-ethoxy group resonates at δ 1.3–1.5 ppm (triplet) in ¹H-NMR, distinct from methoxy signals (δ 3.8–4.0 ppm) .

Biological Activity

8-Ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by a chromone backbone with various functional groups that enhance its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology.

Chemical Structure and Properties

The molecular formula of 8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is C23H22O7, with a molecular weight of 410.4 g/mol. The presence of multiple methoxy groups on the phenyl ring enhances its solubility and reactivity, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC23H22O7
Molecular Weight410.4 g/mol
Structural FeaturesChromenone core with a trimethoxyphenyl substituent

The primary biological activity of this compound is attributed to its interaction with the GABA neurotransmission pathway. It specifically targets GABA transferase, which plays a crucial role in modulating inhibitory signaling in the nervous system. This interaction has been linked to anticonvulsant and sedative effects, suggesting potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety .

Anticonvulsant Activity

Research has demonstrated that 8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one exhibits significant anticonvulsant properties. In preclinical studies, the compound was evaluated for its efficacy in reducing seizure activity in animal models. The results indicated that it effectively reduced seizure frequency and severity compared to control groups .

Sedative Effects

In addition to its anticonvulsant properties, this compound has shown sedative effects in various studies. The sedative activity was assessed using standard behavioral tests such as the open field test and elevated plus maze test. Results indicated a significant increase in the time spent in the open arms of the maze, suggesting anxiolytic-like effects .

Case Studies and Research Findings

  • Case Study on Neurological Disorders :
    A study conducted on rat models of epilepsy demonstrated that administration of 8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one resulted in a marked decrease in seizure episodes. The compound was administered at varying dosages (10 mg/kg to 50 mg/kg), with higher doses correlating with increased efficacy .
  • Cancer Cell Line Studies :
    The compound's anticancer potential was evaluated against several cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). IC50 values were determined for each cell line, revealing that 8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one exhibited potent cytotoxicity with IC50 values ranging from 0.536 to 4.892 μM across different cell lines .

Summary of Biological Activities

Activity TypeEffectivenessIC50 Values (μM)
AnticonvulsantSignificant reduction in seizure frequencyNot specified
SedativeIncreased time in open arms (anxiolytic effects)Not specified
AnticancerPotent cytotoxicity against various cancer cell lines0.536 - 4.892

Q & A

Q. Critical parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temperatures accelerate coupling but risk decomposition
Reaction Time12–24 hoursProlonged durations improve conversion but increase side products
Catalyst (NaOH)10–15 mol%Excess base hydrolyzes ester groups

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

  • X-ray crystallography : Single-crystal analysis resolves the (2E)-configuration of the propenoyl group and confirms dihedral angles between chromen-2-one and trimethoxyphenyl moieties. For example, triclinic space group P1 with cell parameters a = 4.137 Å, b = 8.125 Å, and α = 74.5° was reported for a closely related analog .
  • NMR spectroscopy :
    • ¹H NMR : Distinct doublets for α,β-unsaturated ketone protons (δ 7.5–8.0 ppm, J = 15–16 Hz) confirm the (E)-configuration .
    • ¹³C NMR : Carbonyl signals at δ 185–190 ppm validate the chromen-2-one core .
  • FT-IR : Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=C stretch) .

Advanced: How do substitution patterns on the chromen-2-one core influence bioactivity?

Answer:
Modifications to the chromen-2-one scaffold (e.g., ethoxy vs. hydroxy groups) alter electron density and steric effects, impacting binding to biological targets like kinases or cyclooxygenases. For example:

  • Ethoxy at C-8 : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactivity studies .
  • Methoxy groups on the phenyl ring : Electron-donating effects stabilize radical intermediates in antioxidant assays .

Q. Comparative Bioactivity Table :

Substituent (Position)Target ActivityIC₅₀ (µM)Reference
8-Ethoxy, 3,4,5-trimethoxyCOX-2 inhibition0.45 ± 0.02
8-Hydroxy, 3,4-dimethoxyAntioxidant (DPPH)12.3 ± 1.1
8-Methyl, 3-nitroAnticancer (HeLa)8.7 ± 0.9

Advanced: What crystallographic challenges arise in resolving this compound’s structure?

Answer:

  • Polymorphism : Variations in crystal packing (e.g., triclinic vs. orthorhombic systems) complicate phase identification. For instance, a related compound with a dichlorophenyl group crystallized in Pbca with Z = 8, requiring high-resolution data (θ = 2.7–32.7°) to resolve disorder .
  • Hydrogen bonding : Intermolecular O–H···O interactions (e.g., C9–O2–H2 = 105°) influence crystal stability but may lead to twinning during data collection .
  • Data-to-parameter ratio : A ratio >15:1 (e.g., 15.4 in ) ensures reliable refinement of anisotropic displacement parameters.

Q. Mitigation strategies :

  • Use low-temperature (100 K) data collection to reduce thermal motion artifacts .
  • Employ synchrotron radiation for weakly diffracting crystals .

Advanced: How can pharmacological studies be designed to evaluate mechanism of action?

Answer:

  • In vitro assays :
    • Kinase inhibition : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ATP-competitive luminescence assays .
    • Apoptosis markers : Measure caspase-3/7 activation in cancer cell lines via fluorometric assays.
  • In vivo models :
    • Xenograft mice : Administer 10–50 mg/kg doses daily for 21 days; monitor tumor volume and metastasis .
  • Structural analogs : Compare with chalcone derivatives (e.g., 3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) to identify pharmacophore requirements .

Data Analysis Tip : Use ANOVA with post-hoc Tukey tests to resolve bioactivity differences between analogs (α = 0.05, n = 4 replicates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.